molecular formula C10H18O B564268 1,8-Cineol-d3 CAS No. 1216822-66-0

1,8-Cineol-d3

Cat. No. B564268
M. Wt: 157.271
InChI Key: WEEGYLXZBRQIMU-OJYSAGIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Cineol-d3, also known as Eucalyptol, is a monoterpenoid and a colorless liquid . It is a major constituent of eucalyptus species and is known for its anti-inflammatory, antioxidant, bronchodilatory, antiviral, and antimicrobial effects . The molecular formula of 1,8-Cineol-d3 is C10H15D3O and it has a molecular weight of 157.272 .


Synthesis Analysis

1,8-Cineol can be produced using cyanobacteria . In a study, the 1,8-cineole synthase gene in Streptomyces clavuligerus ATCC 27064 was introduced and overexpressed in the cyanobacterium Synechococcus elongatus PCC 7942 . This resulted in the production of 1,8-cineole via photosynthesis without supplementing any carbon source . Another method involves assembling the 2-oxabicyclo[2.2.2]octane system based on Diels–Alder adducts of levoglucosenone with isoprene and butadiene .


Molecular Structure Analysis

The molecular structure of 1,8-Cineol-d3 is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

1,8-Cineol has been shown to modulate QS-related bacterial receptors and the cellular characteristics of the bacterial shape and size . It also has antimicrobial activity and can prevent the proliferation of bacteria .


Physical And Chemical Properties Analysis

1,8-Cineol-d3 has a fresh camphor-like odor and a spicy, cooling taste . It is insoluble in water, but miscible with organic solvents . Eucalyptol forms crystalline adducts with hydrohalic acids .

Scientific Research Applications

  • Anticancer Activity : Sampath et al. (2018) found that 1,8-Cineole, isolated from Callistemon citrinus, induced G2/M arrest in skin carcinoma cells through the upregulation of the p53 signaling pathway, suggesting its potential as a candidate for skin carcinoma treatment (Sampath et al., 2018).

  • Anti-inflammatory and Analgesic Effects : Santos and Rao (2000) reported that 1,8-Cineole has anti-inflammatory and antinociceptive effects, inhibiting experimental inflammation in rats and mice, which supports its use as an anti-inflammatory and analgesic agent (Santos & Rao, 2000).

  • Pharmacological Properties : A review by Cai et al. (2020) highlighted the extensive pharmacological properties of 1,8-Cineole, including its anti-inflammatory and antioxidant activities, primarily through the regulation of NF-κB and Nrf2, and its use in treating respiratory and cardiovascular diseases (Cai et al., 2020).

  • Antidiarrheal Effect : Jalilzadeh-amin and Maham (2015) demonstrated that 1,8-Cineole has antispasmodic and antisecretory activities, rationalizing its traditional use in treating gastrointestinal issues like diarrhea (Jalilzadeh-amin & Maham, 2015).

  • Endothelial Cell Dysfunction Amelioration : Linghu et al. (2016) found that 1,8-Cineole ameliorated lipopolysaccharide-induced injury in human umbilical vein endothelial cells by suppressing NF-κB signaling (Linghu et al., 2016).

  • Gastroprotective Action : Caldas et al. (2015) identified 1,8-Cineole as an important ulcer healing agent, with its gastroprotective effect involving antioxidant and cytoprotective mechanisms (Caldas et al., 2015).

  • Cardiovascular Disease Treatment : Wang et al. (2021) showed that 1,8-Cineole attenuated cardiac hypertrophy in heart failure by inhibiting the miR-206-3p/SERP1 pathway, suggesting its potential in heart failure treatment (Wang et al., 2021).

  • Antibacterial Activity : Lima et al. (2021) developed a nanoemulsion containing 1,8-Cineole, enhancing its antibacterial activity against Gram-positive strains, indicating its potential in pharmaceutical applications (Lima et al., 2021).

Safety And Hazards

1,8-Cineol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

1,8-Cineol has been shown to reduce mucin-filled goblet cells and MUC2-gene expression associated with an attenuated NF-κB-activity in human nasal slice cultures . This suggests that these effects partially account for the clinical benefits of 1,8-Cineol-based therapy during rhinosinusitis . Therefore, topical application of 1,8-Cineol may offer a novel therapeutic approach to reduce bacteria-induced mucus hypersecretion .

properties

IUPAC Name

4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGYLXZBRQIMU-OJYSAGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Cineol-d3

Citations

For This Compound
1
Citations
HJ Mehta, SK Mishra, K Sharma - Pharmacological Benefits of …, 2023 - igi-global.com
Plants such as chamomile, echinacea, garlic, ginger, gingko, and black pepper are recognised for their medicinal properties and regular nutritious food intake. The knowledge of …
Number of citations: 2 www.igi-global.com

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